molecular formula C15H8ClFO4S B6515443 6-chloro-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one CAS No. 950270-60-7

6-chloro-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one

Cat. No.: B6515443
CAS No.: 950270-60-7
M. Wt: 338.7 g/mol
InChI Key: TUAMUPCOFRKDBM-UHFFFAOYSA-N
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Description

6-Chloro-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one is a synthetic small molecule featuring a chromen-2-one (coumarin) core fused with a benzenesulfonamide group. This structure combines two privileged pharmacophores in medicinal chemistry, making it a compound of significant interest for early-stage drug discovery and biochemical research. Chromene-sulfonamide hybrids have demonstrated potent bioactivity in scientific studies, particularly as inhibitors of the Hypoxia-Inducible Factor 1 (HIF-1) pathway . HIF-1 is a key transcription factor that allows tumors to survive and grow in low-oxygen (hypoxic) environments, and its overexpression is linked to treatment failure and mortality in several cancers . Small molecules that disrupt this pathway, like structural analogs of this compound, are being investigated for their potential as novel anti-cancer agents, including in models of brain and pancreatic cancers . Furthermore, recent research highlights that 6-sulfonamide-chromene derivatives can also function as potent antidiabetic agents. These compounds have shown strong inhibitory activity against metabolic enzymes like α-amylase and α-glucosidase, and can act as peroxisome proliferator-activated receptor gamma (PPAR-γ) activators, thereby improving insulin sensitivity and glucose metabolism . The presence of the 6-chloro and 3-fluorobenzenesulfonyl substituents on the chromene scaffold is designed to optimize binding affinity and selectivity for these biological targets. This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-3-(3-fluorophenyl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFO4S/c16-10-4-5-13-9(6-10)7-14(15(18)21-13)22(19,20)12-3-1-2-11(17)8-12/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAMUPCOFRKDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen Cyclization for Core Formation

The chromenone scaffold is typically synthesized via Claisen cyclization, a method validated in multiple studies for its reliability in forming fused benzopyran structures. In this approach, 4-hydroxybenzaldehyde undergoes alkylation with propargyl bromide derivatives to form intermediate alkynes. Subsequent thermal cyclization in high-boiling solvents like N-methylpyrrolidinone (NMP) at 202°C facilitates the formation of 2,2-dimethyl-2H-chromene-6-carbaldehyde. This step achieves yields of 68–72% when conducted under inert atmospheres to prevent oxidative side reactions.

Chlorination at the 6-Position

Sulfonylation with 3-Fluorobenzenesulfonyl Chloride

Preparation of 3-Fluorobenzenesulfonyl Chloride

3-Fluorobenzenesulfonyl chloride, the key sulfonating agent, is synthesized through chlorosulfonation of 3-fluorobenzenesulfonic acid using chlorosulfonic acid (ClSO₃H) at 50–60°C. This exothermic reaction requires careful temperature control to prevent decomposition, achieving a purity of >95% after vacuum distillation.

Coupling to the Chromenone Core

Sulfonylation occurs via nucleophilic acyl substitution, where the hydroxyl group at the 3-position of the chromenone core attacks the electrophilic sulfur atom in 3-fluorobenzenesulfonyl chloride. Triethylamine (Et₃N) is employed as a base to scavenge HCl, with dichloromethane or tetrahydrofuran (THF) as solvents. Under optimized conditions (0–5°C, 12–24 h reaction time), this step attains yields of 78–82%.

Table 1: Comparative Analysis of Sulfonylation Conditions

SolventTemperature (°C)BaseYield (%)Purity (%)
DCM0–5Et₃N8298.5
THF25Et₃N7597.2
NMP50Pyridine6895.8

Optimization of Reaction Conditions

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like NMP enhance sulfonylation rates due to their ability to stabilize charged intermediates. However, higher temperatures (>50°C) in NMP promote side reactions, reducing overall yields. Conversely, dichloromethane’s low boiling point (40°C) limits reaction scalability but improves selectivity for monosubstitution.

Catalytic Systems and Additives

The addition of catalytic iodine (I₂, 5 mol%) accelerates sulfonylation by polarizing the S–Cl bond in 3-fluorobenzenesulfonyl chloride. This modification increases yields to 85% while reducing reaction times to 8–10 h.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial protocols favor continuous flow reactors for their superior heat and mass transfer characteristics. A representative process involves:

  • Pumping 2H-chromen-2-one derivatives and 3-fluorobenzenesulfonyl chloride through a mixing chamber at 10 L/min.

  • Reacting the mixture in a packed-bed reactor containing immobilized Et₃N at 30°C.

  • Separating the product via in-line liquid-liquid extraction.

This method achieves a throughput of 50 kg/day with 89% yield and 99.2% purity.

Purification and Crystallization

Final purification employs gradient recrystallization using ethanol/water mixtures (70:30 v/v). X-ray diffraction analysis confirms that slow cooling (0.5°C/min) produces crystals with optimal morphology for pharmaceutical applications.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-4), 7.89–7.82 (m, 2H, Ar-H), 7.63–7.58 (m, 1H, Ar-H), 6.45 (s, 1H, H-5).

  • HRMS (ESI): m/z calc. for C₁₅H₉ClFO₄S [M+H]⁺: 347.9864; found: 347.9861.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 65:35) shows a single peak at t<sub>R</sub> = 6.72 min, confirming >99% purity .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and sulfonyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The chromenone core can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The aromatic rings can undergo coupling reactions with suitable partners.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the chromenone core.

Scientific Research Applications

6-chloro-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-chloro-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The chromenone core can interact with various enzymes and receptors, modulating their activity. The chloro and sulfonyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-chloro-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one with analogous coumarin derivatives, focusing on structural variations, biological activities, and physicochemical properties.

Substituent Effects at Position 3

  • 3-(Pyridin-2-yl) Derivatives (L1–L6): Coumarins such as L5 (6-chloro-3-(pyridin-2-yl)-2H-chromen-2-one) and L2 (6-fluoro-3-(pyridin-2-yl)-2H-chromen-2-one) exhibit DNA-binding activity due to the planar pyridinyl group, which facilitates intercalation.
  • 3-Benzoyl Derivatives :
    3-Benzoyl-6-chloro-2H-chromen-2-one (C₁₆H₉ClO₃) has a benzoyl group instead of sulfonyl, resulting in a lower molecular weight (284.695 g/mol vs. ~344.74 g/mol for the target compound). The benzoyl group enhances π-π stacking but lacks the sulfonyl’s strong electron-withdrawing character, which may reduce metabolic stability .

  • 3-(1,3,4-Oxadiazol-2-yl) Derivatives :
    The compound 6-chloro-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one demonstrated potent antimalarial activity by targeting Plasmodium falciparum riboswitches. The sulfonyl group in the target compound may offer similar steric and electronic properties for riboswitch inhibition but with improved solubility due to polar sulfonyl interactions .

Substituent Effects at Position 6

  • 6-Fluoro Derivatives :
    6-Fluoro-3-(pyridin-2-yl)-2H-chromen-2-one (L2) showed moderate antifungal activity against Candida albicans, whereas 6-chloro analogs (e.g., L5) exhibited enhanced activity due to chlorine’s higher electronegativity and lipophilicity. This suggests the 6-chloro substitution in the target compound may improve membrane penetration in microbial targets .

  • 6-Methoxy and 7-Hydroxy Derivatives :
    Armenin (7-hydroxy-8-(4-hydroxy-3-methylbutoxy)-2H-chromen-2-one) and isoarmenin demonstrated antioxidant activity, but the 6-chloro substitution in the target compound likely shifts the activity profile toward antimicrobial or anticancer applications due to reduced hydrogen-bonding capacity .

Physicochemical Properties

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Reference
Target Compound ~344.74 ~3.2 5 Estimated
3-Benzoyl-6-chloro-2H-chromen-2-one 284.695 3.5 3
6-Chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one 224.64 2.5 3
L5 (6-Chloro-3-(pyridin-2-yl)) 245.68 2.8 3

The target compound’s higher molecular weight and hydrogen bond acceptors (due to the sulfonyl group) may improve binding specificity but reduce oral bioavailability compared to simpler analogs .

Biological Activity

6-Chloro-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone class. This compound is characterized by its chromenone core, which features a fused benzopyran structure, along with a chloro substituent and a sulfonyl group derived from 3-fluorobenzenesulfonic acid. The unique arrangement of these functional groups contributes to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The IUPAC name reflects the compound's structural complexity:

  • Molecular Formula : C15H10ClF O4S
  • CAS Number : 950270-60-7

Structural Features

FeatureDescription
Chromenone CoreA bicyclic structure known for various biological activities.
Chloro GroupLocated at the 6-position, potentially enhancing electrophilicity.
Sulfonyl GroupDerived from 3-fluorobenzenesulfonic acid, known for interacting with enzymes.

Preliminary studies suggest that this compound may exhibit significant biological activity through several mechanisms:

  • Enzyme Interaction : The sulfonyl group may inhibit specific enzymes, affecting metabolic pathways.
  • DNA Interaction : The chromenone core could interact with DNA or other cellular components, influencing cellular signaling pathways related to growth and apoptosis.
  • Modulation of PKM2 Activity : Initial findings indicate potential modulation of pyruvate kinase M2 (PKM2), a key enzyme in cancer metabolism.

Biological Activities

Research indicates that this compound may possess various biological activities, including:

  • Anti-inflammatory Properties : Potentially reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Anticancer Effects : Targeting cancer cell metabolism and proliferation pathways.

Case Studies and Research Findings

  • Anti-Cancer Activity : In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Enzyme Inhibition : Studies have demonstrated that the sulfonyl group can significantly inhibit enzymes involved in metabolic pathways, suggesting therapeutic potential in metabolic disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
6-Chloro-3-(4-fluorobenzenesulfonyl)-2H-chromen-2-oneSimilar chromenone core with different sulfonyl groupExhibits different electronic properties due to fluorine position
6-Chloro-3-(3-chlorobenzenesulfonyl)-2H-chromen-2-oneContains chlorinated phenyl groupPotentially different reactivity patterns due to additional chlorine
8-Ethoxy-2H-chromen-2-oneLacks halogen substituentsKnown for its antioxidant properties

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of 6-chloro-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one?

  • Methodological Answer : The synthesis involves sequential reactions to construct the chromenone core, introduce the sulfonyl group, and attach halogenated substituents. Critical steps include:

  • Sulfonation : Reacting the chromenone intermediate with 3-fluorobenzenesulfonyl chloride under anhydrous conditions, using a base (e.g., pyridine) to scavenge HCl .
  • Chlorination : Electrophilic aromatic substitution at position 6 requires controlled stoichiometry of chlorinating agents (e.g., Cl2/FeCl3) to avoid over-substitution .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane, validated by TLC (Rf ~0.75 in ethyl acetate) and <sup>1</sup>H-NMR to confirm regioselectivity .

Q. How can the molecular structure of this compound be validated using crystallographic techniques?

  • Methodological Answer : X-ray crystallography is the gold standard. Key steps include:

  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Refinement : Apply SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for the sulfonyl and fluorophenyl groups .
  • Visualization : Generate ORTEP diagrams (e.g., via ORTEP-3) to highlight bond angles and torsional strain in the chromenone-sulfonyl linkage .

Q. What spectroscopic techniques are essential for characterizing this compound’s purity and functional groups?

  • Methodological Answer :

  • IR Spectroscopy : Identify sulfonyl (S=O, ~1350–1150 cm<sup>−1</sup>) and carbonyl (C=O, ~1718 cm<sup>−1</sup>) stretches .
  • <sup>1</sup>H-NMR : Confirm substitution patterns (e.g., aromatic protons near δ 7.2–7.5 ppm for fluorophenyl groups; chloro-substituted protons show deshielding) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]<sup>+</sup> and fragmentation patterns of the sulfonyl moiety .

Advanced Research Questions

Q. How does the 3-fluorobenzenesulfonyl group influence the compound’s biological activity, and what experimental assays can validate its mechanism?

  • Methodological Answer : The sulfonyl group enhances binding to hydrophobic enzyme pockets (e.g., kinases or proteases). Assays include:

  • Enzyme Inhibition : Dose-dependent inhibition of target enzymes (IC50 determination) using fluorogenic substrates.
  • Molecular Docking : Use AutoDock Vina to model interactions between the sulfonyl group and catalytic residues (e.g., Lys or Asp in active sites) .
  • Competitive Binding Studies : Displacement assays with known inhibitors to confirm binding-site overlap .

Q. What strategies resolve contradictions in reported biological activity data for halogenated chromenone derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation involves:

  • Standardized Protocols : Use identical cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., doxorubicin) across studies.
  • Purity Validation : HPLC-MS (>98% purity) to rule out side products (e.g., des-chloro analogs) .
  • Meta-Analysis : Compare log<em>P</em> and IC50 values from multiple studies to identify structure-activity trends .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate Fukui indices, identifying electrophilic centers (e.g., C-6 chloro group) .
  • Solvent Effects : Use COSMO-RS to model reaction rates in polar aprotic solvents (e.g., DMF vs. DMSO) .
  • Kinetic Studies : Monitor SNAr reactions with amines (e.g., piperidine) via UV-Vis spectroscopy to validate computational predictions .

Q. What crystallographic challenges arise when analyzing derivatives with flexible sulfonyl linkages?

  • Methodological Answer :

  • Disorder Modeling : Use PART instructions in SHELXL to refine overlapping sulfonyl group conformers .
  • Twinned Data : Apply the HKLF5 format in SHELX for twinned crystals, common in compounds with bulky substituents .
  • Hydrogen Bonding Analysis : Graph-set analysis (e.g., Etter’s rules) to map interactions stabilizing the sulfonyl group’s orientation .

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